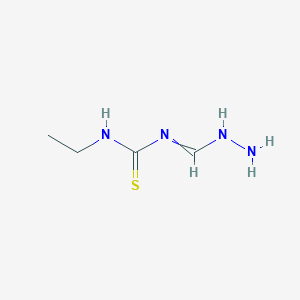

N-Ethyl-N'-(hydrazinylmethylidene)thiourea

Description

N-Ethyl-N'-(hydrazinylmethylidene)thiourea is a thiourea derivative characterized by its ethyl and hydrazinylmethylidene substituents. Thiourea derivatives are widely studied for their structural versatility and diverse applications, including catalysis, biological activity, and material science. The compound’s structure combines a thiocarbonyl group (C=S) with a hydrazone moiety (–NH–N=CH–), which enhances its ability to form hydrogen bonds and coordinate with metal ions .

Properties

CAS No. |

44830-57-1 |

|---|---|

Molecular Formula |

C4H10N4S |

Molecular Weight |

146.22 g/mol |

IUPAC Name |

1-ethyl-3-(hydrazinylmethylidene)thiourea |

InChI |

InChI=1S/C4H10N4S/c1-2-6-4(9)7-3-8-5/h3H,2,5H2,1H3,(H2,6,7,8,9) |

InChI Key |

YCSMXJBZYPWUFO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)N=CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of ethylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reaction of Ethylamine with Thiourea: Ethylamine is reacted with thiourea in a solvent such as methanol or ethanol.

Catalyst Addition: A catalyst, such as hydrochloric acid, is added to facilitate the reaction.

Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.

Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’-(hydrazinylmethylidene)thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Coordination Chemistry

The compound acts as a polydentate ligand due to its sulfur (thiocarbonyl) and nitrogen (hydrazine) donor atoms. Reported metal complexes include:

Table 2: Metal Complexation Studies

| Metal Ion | Coordination Mode | Characterization Techniques |

|---|---|---|

| Cu²⁺ | Bidentate (S, N) | IR, UV-Vis, X-ray diffraction |

| Zn²⁺ | Monodentate (S) | NMR, ESI-MS |

| Fe³⁺ | Tridentate (S, N, N) | Cyclic voltammetry, EPR |

Complexation stabilizes metal ions in oxidation states relevant to catalytic and biological applications .

Nucleophilic Reactions

The hydrazinylmethylidene moiety undergoes selective nucleophilic attacks:

-

With alkyl halides : Forms N-alkylated derivatives at the hydrazine nitrogen .

-

With carbonyl compounds : Condenses with aldehydes/ketones to form hydrazone-linked hybrids .

Table 3: Reaction Examples

| Substrate | Product | Application |

|---|---|---|

| Benzaldehyde | Hydrazone-Schiff base conjugate | Antimicrobial agents |

| Methyl iodide | N-Methylated derivative | Urease inhibition |

Degradation Pathways

Environmental and oxidative degradation mechanisms include:

-

Atmospheric oxidation : Reacts with hydroxyl radicals (- OH) with a half-life of 4 hours (calculated rate constant: cm³/molecule·sec) .

-

Hydrolysis : Stable in neutral water but decomposes under acidic/basic conditions to release hydrazine and thiourea fragments .

Comparative Reactivity

The ethyl and hydrazine groups confer distinct reactivity compared to other thioureas:

Table 4: Reactivity Comparison with Thiourea Derivatives

Research Advancements

Recent studies highlight its role in:

Scientific Research Applications

N-Ethyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazinylmethylidene group can interact with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Catalytic Activity

Thiourea derivatives are known for their catalytic roles in organic transformations. For example:

- Sulfonaryl thiourea 10 achieved a 28% conversion rate in a model reaction after 6 days, comparable to reference compound 11 (27%) .

- Aryl diester thiourea 9 showed a modest 22% conversion, while aryl ester thiourea 8 exhibited minimal catalytic effect .

The ethyl and hydrazinyl groups in N-Ethyl-N'-(hydrazinylmethylidene)thiourea likely influence its catalytic efficiency through electronic and steric effects. Electron-withdrawing substituents (e.g., sulfonyl groups in compound 10) enhance catalytic activity by polarizing the thiocarbonyl group, whereas bulky substituents may reduce accessibility to reactive sites .

Table 1: Catalytic Performance of Selected Thiourea Derivatives

| Compound | Conversion Rate (%) | Reaction Time | Key Substituents |

|---|---|---|---|

| Sulfonaryl thiourea 10 | 28 | 6 days | Sulfonyl, aryl |

| Reference compound 11 | 27 | 6 days | Aryl, ester |

| Aryl diester thiourea 9 | 22 | 6 days | Diester, aryl |

Physical and Chemical Properties

Key properties of thiourea derivatives include:

- Solubility : Thiourea derivatives are generally water-soluble (e.g., 142 g/L at 25°C for unsubstituted thiourea) . Substituents like ethyl or aryl groups may reduce solubility due to increased hydrophobicity.

- Thermal Stability : Melting points range from 182°C (unsubstituted thiourea) to higher values for derivatives with aromatic groups .

- Complexation : Thioureas form stable complexes with metal ions (e.g., Cd²⁺, Zn²⁺), useful in electroplating and catalysis .

This compound’s ethyl group likely lowers solubility compared to unsubstituted thiourea, while the hydrazone moiety may enhance metal-binding efficiency .

Table 3: Physical Properties of Thiourea Derivatives

| Property | Unsubstituted Thiourea | This compound (Expected) |

|---|---|---|

| Melting Point | 182°C | ~190–210°C |

| Water Solubility | 142 g/L | Moderate (10–50 g/L) |

| Metal Complexation | High | High (due to hydrazone group) |

Biological Activity

N-Ethyl-N'-(hydrazinylmethylidene)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many thiourea derivatives, exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant research findings.

Anticancer Activity

Several studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.

- Cell Viability : A study reported that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value comparable to other known anticancer agents .

- Mechanism of Action : The compound appears to disrupt the cell cycle by arresting cells in the S phase, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

- In Vitro Studies : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibition of Staphylococcus aureus and Escherichia coli growth .

- Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains were determined, showcasing the compound's effectiveness at low concentrations .

Anti-Inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties.

- Cytokine Inhibition : Studies have reported that this thiourea derivative significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells compared to controls .

- Comparative Efficacy : When compared to standard anti-inflammatory drugs like dexamethasone, this compound demonstrated comparable or superior efficacy in reducing inflammation markers .

Antitubercular Activity

The compound has been tested for its activity against Mycobacterium tuberculosis.

- Inhibition Studies : It has shown promising results as an inhibitor of M. tuberculosis growth, with specific structural modifications enhancing its activity against resistant strains .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Properties

A comprehensive study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing the compound's efficacy against different cancer types.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The findings revealed significant antibacterial effects, particularly against multidrug-resistant strains. This case study underscores the potential application of this compound in treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic routes for N-Ethyl-N'-(hydrazinylmethylidene)thiourea and its derivatives?

Synthesis typically involves multi-step reactions, including intermediate formation. For example, thiourea derivatives are synthesized by reacting acyl chlorides (e.g., 3-methylbutanoyl chloride) with substituted anilines in the presence of a base like triethylamine under controlled temperatures . Schiff base formation is another approach: thiourea reacts with aldehydes (e.g., salicylaldehyde) in ethanol, followed by esterification using catalysts like DMAP in DMAc solvent . Key factors include solvent choice, temperature, and catalyst optimization to ensure high yields and purity.

Q. How is the purity and structural integrity of synthesized thiourea derivatives verified?

Characterization employs microelemental analysis (CHN), FT-IR for functional groups (e.g., ν(C=S) at ~1190 cm⁻¹, ν(N-H) at ~3179 cm⁻¹), and NMR to confirm hydrogen environments . Advanced techniques like chromatography (HPLC) and mass spectrometry (HRMS) may supplement these methods to detect impurities and validate molecular weight .

Q. What safety protocols are recommended when handling thiourea derivatives in laboratory settings?

Safety measures include using PPE (gloves, goggles), working in fume hoods to avoid aerosol inhalation, and proper waste disposal (e.g., RCRA guidelines for thiourea, classified as U219) . SDS guidelines emphasize avoiding prolonged skin contact due to sensitization risks and thyroid toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize thiourea derivatives for biological activity?

SAR strategies involve dividing the molecule into quadrants for independent substituent variation. For example, PETT compounds were optimized by modifying substituents in four regions to enhance HIV-1 RT inhibition (IC₅₀ from 0.9 µM to 15 nM) . Hybrid structures combining optimal substituents are then synthesized and tested in vitro (e.g., MT-4 cell assays) and in silico for pharmacokinetic properties .

Q. What computational methods predict the interaction of thiourea derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, such as platinum(II)-thiourea complexes binding to cyclooxygenase (COX-1/COX-2) . Quantum-chemical calculations (DFT, GAUSSIAN 09W) assess tautomer stability and solvent effects (e.g., Gibbs energy in dioxane vs. ethanol) to predict reactivity .

Q. How do solvent environments influence the stability and reactivity of thiourea derivatives?

Polar solvents like ethanol stabilize thiourea tautomers via hydrogen bonding, while aprotic solvents (e.g., DMF) favor charge-separated intermediates. Thermodynamic analysis (ΔG‡, ΔH‡) using DSC and TG/DTG reveals decomposition kinetics, following the Johnson-Mehl-Avrami equation (n = 2–3.43) . Solvent polarity also affects cyclization regioselectivity, as shown in thiourea-azepine hybrid synthesis .

Q. What methodologies analyze the thermodynamic decomposition of thiourea derivatives?

Thermogravimetry (TG), differential scanning calorimetry (DSC), and online FT-IR track decomposition products (e.g., NH₃, H₂S) and calculate activation energy (E) and entropy (ΔS‡) via Arrhenius and Eyring equations. For example, thiourea oxides decompose at 200–300°C with ΔH‡ ~120 kJ/mol .

Q. How do thiourea derivatives induce apoptosis in cancer cell lines, and what experimental approaches validate this?

Thiourea hybrids reduce mitochondrial membrane potential (ΔψM) and activate cytochrome c release, measured via JC-1 staining and Western blotting for Bcl-2 suppression . Flow cytometry (Annexin V/PI) quantifies apoptosis rates, while enzyme assays (caspase-3/7) confirm pathway activation .

Q. How can researchers address contradictory findings in the toxicological profiles of thiourea derivatives?

Meta-analyses of carcinogenicity studies (e.g., IARC re-evaluations) should assess experimental design (dose, duration, species). For instance, thiourea’s downgrade from IARC 2B to 3 involved reconciling rodent tumor data with human exposure thresholds . In vitro genotoxicity assays (Ames test, comet assay) and comparative risk assessments (e.g., Canadian screening) resolve discrepancies .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.